2-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and phenylethylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl group through a carbamoylation reaction. The final step involves the attachment of the phenylethylacetamide moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and solvent systems to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Biology: In biological research, the compound may serve as a probe to study various biochemical pathways and interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide: shares similarities with other thieno[3,2-d]pyrimidine derivatives, which also exhibit interesting biological and chemical properties.
3,4-Dimethylphenyl derivatives: Compounds with similar phenyl groups may exhibit comparable reactivity and applications.
Properties
Molecular Formula |
C26H26N4O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-17-8-9-20(14-18(17)2)28-23(32)16-29-21-11-13-35-24(21)25(33)30(26(29)34)15-22(31)27-12-10-19-6-4-3-5-7-19/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
YQZJTLBQEYLYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC=C3)C |
Origin of Product |
United States |
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